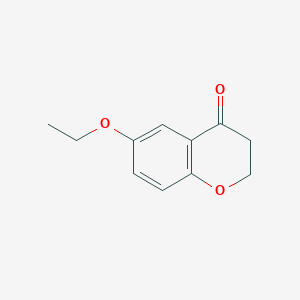

6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one” is a chemical compound with the molecular formula C11H12O3 . It is also known by its IUPAC name "6-ethoxy-2,3-dihydro-4H-chromen-4-one" .

Molecular Structure Analysis

The molecular structure of “6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one” can be represented by the InChI code:1S/C11H12O3/c1-2-13-8-3-4-11-9(7-8)10(12)5-6-14-11/h3-4,7H,2,5-6H2,1H3 . This indicates the presence of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms in the molecule. Physical And Chemical Properties Analysis

“6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one” is a powder at room temperature . Its molecular weight is 192.21 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

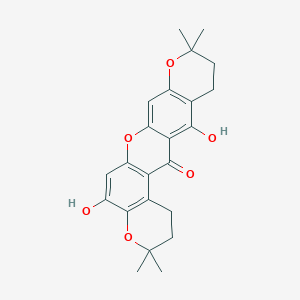

- Synthesis of Rotenone-like Molecules : A novel rotenone-like molecule involving 3,4-dihydro-2H-[1]benzopyran-3-one was synthesized, exploring the synthesis process and intermediate compounds (Peet & Sunder, 1981).

- Molecular Structure Analysis : The molecular structures of various 3,4-dihydro-2H,5H-pyrano[3,2-c][1]benzopyran-5-one derivatives, including a similar ethoxy variant, were analyzed using single-crystal diffractometry, contributing to the understanding of their conformations (Casalone, Pilati, & Binello, 1998).

Biological Applications

- Antibacterial Activity : A study on a benzopyran derivative from a mangrove-derived fungus revealed its potential antibacterial activities, hinting at the bioactive potential of similar benzopyran compounds (Zheng et al., 2016).

- Catalytic Efficiency in Synthesis : Research on TiO2 NPs-Coated Carbon Nanotubes used for the synthesis of [1]benzopyrano[b][1]benzopyran-6-ones demonstrates the utility of benzopyran derivatives in enhancing chemical synthesis methods (Abdolmohammadi, 2018).

- Selective Coronary Vasodilatory Activity : A study showed that 3,4-dihydro-2H-1-benzopyran-3-ol derivatives exhibit selective coronary vasodilatory activity, which may guide future research into therapeutic applications of similar compounds (Cho et al., 1996).

Material Science and Engineering

- Polymer Synthesis : Benzopyran derivatives have been used in the synthesis of vinyl copolymers and terpolymers, showcasing their utility in materials science (Lee & Cho, 1987).

Pharmacological Research

- Cytotoxicity Studies : Compounds like phelligridins, which are pyrano[4,3-c][2]benzopyran-1,6-dione derivatives, have been studied for their cytotoxicity, suggesting the potential for medical research on similar benzopyran compounds (Mo et al., 2004).

Analytical Chemistry

- Enantiomeric Purity Determination : The development of a capillary electrophoretic method for determining the enantiomeric purity of 3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans underlines the importance of these compounds in analytical chemistry (Rousseau et al., 2010).

Safety And Hazards

Propiedades

IUPAC Name |

6-ethoxy-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-13-8-3-4-11-9(7-8)10(12)5-6-14-11/h3-4,7H,2,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTKUWPOHQJLDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OCCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B170244.png)

![Benzo[b]thiophen-2-amine, 6-methoxy-N,N-dimethyl-](/img/structure/B170258.png)